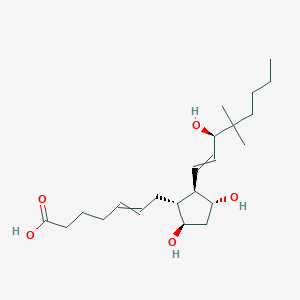

16,16-dimethyl-PGF2beta

Descripción general

Descripción

16,16-Dimethyl-PGF2beta is a synthetic analog of prostaglandin F2beta, a type of prostanoid. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound mimics the activity of natural prostaglandins and has been extensively studied for its biological activity and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16,16-Dimethyl-PGF2beta involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of hydroxyl groups, and the addition of the dimethyl groups at the 16th position. The reaction conditions typically involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and various purification techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the production of pharmaceutical-grade compounds .

Análisis De Reacciones Químicas

Types of Reactions

16,16-Dimethyl-PGF2beta undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .

Aplicaciones Científicas De Investigación

Hematopoietic Stem Cell Amplification

One of the most notable applications of dmPGE2 is its ability to amplify hematopoietic stem cells (HSCs). Research has demonstrated that dmPGE2 can significantly increase HSC numbers and enhance their functionality. In a study involving zebrafish embryos, dmPGE2 treatment resulted in a remarkable 300-400% increase in blood stem cells . This discovery has implications for bone marrow transplantation, particularly for patients with blood cancers such as leukemia and lymphoma.

Case Study: Clinical Trials

A Phase Ib clinical trial assessed the effects of dmPGE2 on umbilical cord blood transplantation. Twelve patients received both treated and untreated cord blood units. Results indicated that all patients had immune system reconstitution, with 10 out of 12 showing blood formation exclusively from the dmPGE2-treated unit . The ongoing Phase II trial aims to further evaluate the efficacy of this treatment.

Radioprotection

dmPGE2 has been shown to protect against radiation-induced damage, particularly in hematopoietic tissues. Studies indicate that pre-treatment with dmPGE2 enhances the survival of clonogenic cells in irradiated mice. For instance, the lethal dose for 50% survival (LD50) increased significantly when mice were treated with dmPGE2 prior to radiation exposure . This suggests potential applications in mitigating radiation injuries during cancer treatments or nuclear incidents.

Table 1: Radioprotection Efficacy of dmPGE2

| Treatment | LD50 (Gy) | Survival Rate (%) |

|---|---|---|

| Control | 16.3 | 50 |

| dmPGE2 | 20.25 | Increased |

Gastrointestinal Protection

The protective effects of dmPGE2 extend to gastrointestinal health, where it has been found to safeguard the intestinal lining from various stressors, including radiation and non-steroidal anti-inflammatory drugs (NSAIDs). In murine models, dmPGE2 administration prior to radiation exposure improved intestinal stem cell survival . This application is particularly relevant for patients undergoing chemotherapy who are at risk of gastrointestinal toxicity.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics (PK) and biodistribution of dmPGE2 is crucial for its effective application in clinical settings. A study evaluated the PK profile of dmPGE2 in both irradiated and non-irradiated mice, revealing significant differences in absorption and metabolism across species . Such insights are vital for translating animal model findings to human clinical applications.

Table 2: Pharmacokinetic Parameters of dmPGE2

| Parameter | C57BL/6J Mice | JDO Mice |

|---|---|---|

| AUC0–Inf (ng·h/ml) | 112.50 | 114.48 |

| Cmax (ng/ml) | 44.53 | 63.96 |

| t1/2 (h) | 1.80 | 1.10 |

Mecanismo De Acción

The mechanism of action of 16,16-Dimethyl-PGF2beta involves binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological effects. The compound primarily targets the prostaglandin F receptor, which is involved in the regulation of smooth muscle contraction, inflammation, and other processes.

Comparación Con Compuestos Similares

16,16-Dimethyl-PGF2beta is unique among prostaglandin analogs due to its enhanced stability and prolonged biological activity. Similar compounds include:

Prostaglandin F2alpha: A natural prostaglandin with similar biological activity but less stability.

16,16-Dimethyl-PGE2: Another synthetic analog with different receptor selectivity and therapeutic applications.

Carboprost: A synthetic analog used for similar medical applications but with different pharmacokinetic properties.

Actividad Biológica

16,16-Dimethyl-PGF2beta (also known as 16,16-dimethyl prostaglandin F2beta) is a synthetic analog of prostaglandin F2alpha (PGF2α), which is a naturally occurring compound involved in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Receptor Interaction:

this compound primarily exerts its biological effects by interacting with specific receptors in the body. These include:

- Prostaglandin F2α Receptors (FP): Activation of these receptors leads to various cellular responses, including smooth muscle contraction and modulation of inflammatory processes .

- EP Receptors: It may also interact with prostaglandin E receptors, influencing hematopoietic processes and stem cell differentiation .

Biochemical Pathways:

The compound is known to alter several biochemical pathways:

- Inhibition of Apoptosis: Studies indicate that this compound can protect cells from apoptosis induced by various stressors, including radiation .

- Stimulation of Cell Proliferation: This compound has been shown to enhance the survival and proliferation of intestinal stem cells following radiation exposure, suggesting a protective role in gastrointestinal mucosa .

Radioprotection

Research indicates that this compound significantly enhances the survival of mouse intestinal stem cells exposed to radiation. Key findings include:

- Increased Clonogenic Survival: Mice treated with this compound before irradiation exhibited an increase in the shoulder of the intestinal clonogenic cell survival curve. The D0 value (the dose required to reduce cell survival to 37%) increased from 1.10 Gy in controls to 1.58 Gy in treated groups .

- Hematopoietic Protection: The compound improved hematopoietic colony-forming unit survival, suggesting its potential use in protecting against radiation-induced damage in bone marrow .

Effects on Embryonic Stem Cells

Studies have demonstrated that this compound can enhance hematopoietic colony formation from embryonic stem cells (ESCs). This suggests its role in promoting differentiation and proliferation in stem cell populations, which could have implications for regenerative medicine and transplantation therapies .

Comparative Analysis with Prostaglandin F2alpha

A comparison between this compound and PGF2α highlights distinct biological activities:

| Feature | This compound | Prostaglandin F2alpha (PGF2α) |

|---|---|---|

| Receptor Affinity | Higher affinity for FP receptors | Binds to FP and EP receptors |

| Radioprotective Effects | Significant protection against radiation | Limited radioprotective properties |

| Stem Cell Activity | Enhances ESC hematopoietic formation | Less effect on stem cell differentiation |

| Clinical Applications | Potential use in cancer therapy | Used in obstetrics and gynecology |

Case Studies

Case Study 1: Radioprotection in Mice

In a controlled study involving B6D2F1 mice, administration of this compound prior to exposure to ionizing radiation resulted in a significant increase in survival rates of intestinal stem cells. The study concluded that this compound could be a valuable agent for mitigating radiation damage during cancer treatments .

Case Study 2: Stem Cell Differentiation Enhancement

Another study focused on the effects of this compound on mouse embryonic stem cells showed increased colony formation capabilities when treated with this compound. This finding suggests potential applications in developing therapies for hematological disorders or enhancing tissue regeneration post-injury .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRWVEHSLXJOCD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.